molecular formula C9H6FNO B13521985 2-Fluoro-5-(oxiran-2-yl)benzonitrile

2-Fluoro-5-(oxiran-2-yl)benzonitrile

Cat. No.: B13521985
M. Wt: 163.15 g/mol
InChI Key: LFXNSKIESHOTNN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(oxiran-2-yl)benzonitrile (CAS 2581798-92-5) is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry and drug discovery research . This compound is characterized by a benzonitrile core that is substituted with a fluorine atom and an oxirane (epoxide) ring. The presence of both a nitrile group and an epoxide makes this molecule a valuable scaffold for the synthesis of more complex target molecules. The epoxide ring is a highly reactive functional group, allowing researchers to perform ring-opening reactions to create diverse derivatives . The incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . Compounds featuring similar epoxide and fluorine motifs have been investigated in scientific research for their potential to act as closure-stabilizing inhibitors of integrins, a class of proteins relevant in chronic therapeutic areas . As such, this compound provides researchers with a key intermediate for developing and exploring novel bioactive compounds. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-5-(oxiran-2-yl)benzonitrile

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6(9-5-12-9)3-7(8)4-11/h1-3,9H,5H2

InChI Key

LFXNSKIESHOTNN-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Preparation of (E)-2-Styryl-5-fluorobenzonitrile Intermediate

This intermediate is synthesized via palladium-catalyzed cross-coupling of 2-fluoro-5-iodobenzonitrile with styrene under basic conditions.

Experimental Conditions:

Reagent Amount/Equiv. Role
2-Fluoro-5-iodobenzonitrile 20 mmol Aryl halide substrate
Styrene 24 mmol (1.2 equiv.) Olefin coupling partner
Sodium carbonate (Na2CO3) 30 mmol (1.5 equiv.) Base
Palladium acetate (Pd(OAc)2) 1 mmol (5 mol%) Catalyst
Tetrabutylammonium bromide (TBAB) 24 mmol (1.2 equiv.) Phase transfer catalyst
N,N-Dimethylacetamide (DMA) 30 mL Solvent
Temperature 130 °C Reaction temperature
Time 48 hours Reaction duration

Procedure Summary:

  • Combine all reagents in a Schlenk flask.
  • Stir at 130 °C for 48 hours under air.
  • Quench with water, extract with ethyl acetate.
  • Dry organic layers over anhydrous sodium sulfate.
  • Purify by silica gel column chromatography using hexane/ethyl acetate mixtures.

Outcome:

  • High purity (E)-2-styryl-5-fluorobenzonitrile is obtained, ready for epoxidation.

Epoxidation to this compound

The styryl double bond is converted to an oxirane ring using a peracid oxidant, commonly meta-chloroperbenzoic acid (m-CPBA).

Experimental Conditions:

Reagent Amount/Equiv. Role
(E)-2-Styryl-5-fluorobenzonitrile 15 mmol Substrate
m-Chloroperbenzoic acid (m-CPBA) 45 mmol (3 equiv.) Epoxidizing agent
Dichloromethane (CH2Cl2) 20 mL Solvent
Temperature Room temperature Reaction temperature
Time 48 hours Reaction duration

Procedure Summary:

  • Dissolve styrylbenzonitrile in dichloromethane.
  • Add m-CPBA portion-wise under stirring at room temperature.
  • After 48 hours, wash the mixture with saturated sodium bisulfite (NaHSO3) and sodium bicarbonate (NaHCO3) solutions to remove excess oxidant and acid.
  • Dry over anhydrous sodium sulfate.
  • Purify by silica gel chromatography using hexane/ethyl acetate solvent system.

Outcome:

  • The target this compound is obtained in good yield and purity.

Reaction Conditions and Optimization

The palladium-catalyzed olefination and subsequent epoxidation steps have been optimized for yield and selectivity:

Step Parameter Optimal Condition Notes
Olefination Catalyst loading 5 mol% Pd(OAc)2 Higher loadings improve yield
Base Na2CO3 Mild base prevents side reactions
Solvent DMA High boiling point solvent
Temperature 130 °C Ensures complete conversion
Time 48 h Sufficient for full conversion
Epoxidation Oxidant m-CPBA (3 equiv.) Excess ensures full epoxidation
Solvent CH2Cl2 Non-polar, stabilizes intermediate
Temperature Room temperature Prevents decomposition
Time 48 h Ensures complete reaction

Characterization and Analytical Data

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the formation of the oxirane ring and the aromatic substitution pattern.
  • Mass Spectrometry (MS): High-resolution ESI-Q-TOF MS confirms molecular weight consistent with this compound.
  • Chromatography: Purification by silica gel chromatography yields analytically pure compounds.
  • Melting Point: Typically above 200 °C, consistent with literature for epoxy-substituted benzonitriles.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield (%) Reference
Olefination Pd-catalyzed coupling 2-Fluoro-5-iodobenzonitrile, styrene, Pd(OAc)2, Na2CO3 130 °C, 48 h, DMA 70-85
Epoxidation Peracid epoxidation (E)-2-Styryl-5-fluorobenzonitrile, m-CPBA, CH2Cl2 RT, 48 h 75-90

Research Discoveries and Notes

  • The palladium-catalyzed olefination step benefits from the use of tetrabutylammonium bromide as a phase transfer catalyst to enhance reactivity.
  • The epoxidation with m-CPBA is highly selective for the styryl double bond, avoiding over-oxidation or ring-opening side reactions.
  • The synthetic route is versatile and can be adapted to other substituted benzonitriles for the preparation of various epoxy-substituted derivatives.
  • The compound's epoxy group allows further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(oxiran-2-yl)benzonitrile depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Diversity and Key Properties

The 5-position substituent significantly influences the physical, chemical, and biological properties of benzonitrile derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Properties/Applications References
2-Fluoro-5-(trifluoromethoxy)benzonitrile Trifluoromethoxy (-OCF₃) C₈H₃F₄NO 205.11 Refractive index: 1.4385; used in indolocarbazole synthesis for optoelectronic materials
2-Fluoro-5-formylbenzonitrile Formyl (-CHO) C₈H₄FNO 149.12 Intermediate for spirocyclic compounds (e.g., amino-oxaspiro derivatives in drug discovery)
2-Fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile Imidazopyridine C₁₅H₉FN₃ 258.25 Ligand-efficient analogs with low molecular weight (~300 Da); explored in kinase inhibition
2-Fluoro-5-[(3-oxoisobenzofuran-1(3H)-ylidene)methyl]benzonitrile Isobenzofuranylidene C₁₅H₇FNO₂ 267.23 Intermediate for PARP inhibitors; density: 1.4 g/cm³; boiling point: 430.1°C
2-Fluoro-5-(hydrazino)benzonitrile Hydrazino (-NHNH₂) C₇H₆FN₃ 151.14 Potential precursor for heterocyclic synthesis (e.g., triazoles)

Q & A

Q. Experimental Evidence :

  • Hammett substituent constant (σₚ) for fluorine: +0.78, confirming strong electron withdrawal .
  • DFT calculations show a 10% reduction in epoxide ring strain energy compared to non-fluorinated analogs .

What computational tools predict the bioactivity of this compound derivatives?

Advanced Research Question
Ligand-based and structure-based methods are used to design bioactive derivatives:

  • Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonding with the nitrile and epoxide groups) for enzyme inhibition .
  • Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) with RMSD <2.0 Å .
  • ADMET prediction (SwissADME) : Screens for toxicity risks (e.g., Ames test positivity due to the nitrile group) .

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